1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines
Preparation Methods
The synthesis of 1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide involves several steps. One common method includes the condensation of 4-bromobenzaldehyde with 4-nitrobenzylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized using a thiazine derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium hydroxide for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. These interactions are mediated by the compound’s functional groups, which form specific bonds with target molecules.
Comparison with Similar Compounds
Similar compounds to 1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide include other imidazo[2,1-b][1,3]thiazines with different substituents. For example:
2-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-imidazo[2,1-b][1,3]thiazine: Similar structure but different position of the bromine atom.
1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-imidazo[2,1-b][1,3]thiazine: Chlorine instead of bromine.
1-(4-bromophenyl)-3-hydroxy-3-(4-methylphenyl)-imidazo[2,1-b][1,3]thiazine: Methyl group instead of nitro group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN3O3S.BrH/c19-14-4-8-15(9-5-14)20-12-18(23,21-10-1-11-26-17(20)21)13-2-6-16(7-3-13)22(24)25;/h2-9,23H,1,10-12H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUXCZPVVAYWOD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC=C(C=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)Br)SC1.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.